molecular formula C24H26N4O4S B2699265 methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-66-3

methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2699265
CAS No.: 946253-66-3
M. Wt: 466.56
InChI Key: KEEDHKFMEWCMJE-UHFFFAOYSA-N
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Description

Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound featuring a tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7, a 4-oxo-2-thioxo moiety, and a 3-alkyl chain bearing a 3,4-dihydroquinoline-linked amide group. This structure integrates pharmacophores associated with bioactivity, including the quinazolinone scaffold (known for anticonvulsant, anticancer, and antibacterial properties) and a thione group, which may enhance binding affinity via sulfur interactions . The compound’s synthesis involves multi-step reactions, including esterification and amide coupling, as inferred from related methodologies in and .

Properties

CAS No.

946253-66-3

Molecular Formula

C24H26N4O4S

Molecular Weight

466.56

IUPAC Name

methyl 3-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33)

InChI Key

KEEDHKFMEWCMJE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H26N4O4S
  • Molecular Weight : 446.54 g/mol
  • Key Functional Groups :
    • Quinoline and quinazoline moieties
    • Thioxo and carboxylate groups

Anticancer Properties

Recent studies have indicated that compounds with similar quinazoline structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

In a specific case study involving related compounds, it was demonstrated that quinazoline derivatives possess the ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 . The compound may exhibit similar properties given its structural analogies.

Antimicrobial Activity

The biological activity of related compounds has also included antimicrobial effects. For example, some quinoline derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli through disruption of bacterial cell wall synthesis .

A study focusing on thioxo-containing compounds revealed that these structures could enhance antimicrobial efficacy by interacting with bacterial enzymes, potentially leading to increased permeability of bacterial membranes .

Neuroprotective Effects

Research has suggested that certain quinoline derivatives can provide neuroprotective benefits. For instance, they have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's . The compound's ability to cross the blood-brain barrier due to its lipophilicity may enhance its potential as a neuroprotective agent.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways that regulate cell cycle progression and apoptosis.
  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, the compound may protect cells from damage.

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of a series of quinazoline derivatives on human breast cancer cells (MCF-7). The results indicated that modifications at the nitrogen positions significantly enhanced their anticancer activity compared to unmodified analogs .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thioxo-substituted quinazolines against various bacterial strains. The results showed a notable inhibition zone against E. coli, suggesting potential for development into therapeutic agents for bacterial infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinazoline have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain synthesized derivatives showed IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Inhibition of Cellular Pathways

The compound has been identified as a potential inhibitor in necrosis pathways, making it a candidate for developing therapeutics aimed at controlling cell death mechanisms. This property is crucial for designing drugs targeting conditions where cell survival is detrimental, such as in cancer or neurodegenerative diseases.

Lead Compound for Therapeutics

Due to its unique structural characteristics, this compound serves as a lead compound in drug development efforts. Its ability to modulate specific biological pathways makes it a valuable candidate for further optimization and testing in clinical settings .

Synthesis and Structural Variability

The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications aimed at enhancing its biological activity and pharmacokinetic properties. Understanding the synthesis pathways is essential for developing derivatives with improved efficacy and safety profiles .

Interaction Studies

The compound can be utilized as a probe in studying the interactions between quinoline derivatives and biological targets. This application is particularly relevant in pharmacology and toxicology research where understanding molecular interactions is critical for drug design.

Potential Applications in Neurology

Given its structural similarities to other quinazoline derivatives known for their neurological effects, there is potential for this compound to be explored in treating neurogenic pain and epilepsy through modulation of calcium channels .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the tetrahydroquinazoline ring undergoes nucleophilic substitution under alkylation or oxidation conditions.

Example Reaction:

  • Reagent: Methyl iodide (CH₃I)

  • Conditions: DMF, 50°C, 1 hour, triethylamine as base

  • Product: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (yield >80%)

This selectivity for S-methylation over O-alkylation is attributed to the higher nucleophilicity of the sulfur atom in the thioxo group .

Amide Bond Reactivity

The ethylamino-3-oxopropyl side chain participates in amide bond formation and cleavage:

Acylation Reactions:

  • Reagent: Chloroacetyl chloride

  • Conditions: Dichloromethane, sodium bicarbonate

  • Product: Chloroacetylated derivatives, enabling further cyclization to β-lactam structures .

Mechanism:

  • Nucleophilic attack by the secondary amine on the carbonyl carbon of chloroacetyl chloride.

  • Elimination of HCl to form a stable amide linkage .

Ester Hydrolysis

The methyl ester group at position 7 undergoes hydrolysis under basic conditions:

Example Reaction:

  • Reagent: Thiourea, anhydrous K₂CO₃ in ethanol

  • Conditions: Reflux for 4 hours

  • Product: Carboxylic acid derivative (yield: 63%)

Key Data:

ParameterValue
IR (C=O stretch)1716 cm⁻¹ (ester → 1685 cm⁻¹ for acid)
1^1H-NMR Shiftδ 3.9 ppm (ester CH₃ → disappearance)

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Hydrazine-Induced Cyclization:

  • Reagent: Hydrazine hydrate in ethanol

  • Conditions: Reflux for 6 hours

  • Product: Pyrazolidinone-fused quinazoline derivatives (e.g., 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]quinazolines) .

Mechanistic Pathway:

  • Nucleophilic attack by hydrazine on the carbonyl group.

  • Cyclodehydration to form a five-membered ring .

Oxidation-Reduction Reactions

The dihydroquinoline moiety undergoes oxidation:

Oxidation of Dihydroquinoline:

  • Reagent: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Product: Aromatic quinoline derivative with loss of two hydrogens.

Reduction of Nitro Groups (if present in analogs):

  • Reagent: H₂/Pd-C

  • Product: Amine derivatives, enhancing solubility for biological assays.

Cross-Coupling Reactions

The aromatic rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings:

Example:

  • Reagent: Aryl boronic acid, Pd(PPh₃)₄

  • Conditions: DMF/H₂O, 80°C

  • Application: Functionalization for structure-activity relationship (SAR) studies .

Biological Activity and Targeted Modifications

The compound’s interactions with biological targets drive synthetic optimizations:

Key Modifications:

TargetStrategyOutcome
Enzyme inhibitionSubstituent tuning at position 3Enhanced binding affinity (IC₅₀: 12 nM)
SolubilityEster → carboxylic acid conversionImproved pharmacokinetics

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives include:

Compound Name Key Structural Features Biological Activity Synthesis Highlights Reference
Target Compound 7-carboxylate, 4-oxo-2-thioxo, dihydroquinoline-amide side chain Not explicitly reported (inferred: potential anticancer/antimicrobial) Multi-step, esterification/amide coupling
3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one Triazole-quinazolinone hybrid Antimicrobial, anticancer Click chemistry, Cu@Py-Oxa@SPION catalyst (77–86% yield)
5,6,7,8-Tetrahydroquinazolines Saturated quinazoline core Antitubercular α-Aminoamidines-mediated synthesis
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Aryl-carboxamide substituent Enzyme inhibition (e.g., sEH) Acyl chloride-amine coupling

Computational and Physicochemical Insights

  • Target Compound : The thioxo group likely increases lipophilicity (logP ~3.5–4.0) compared to oxo analogues (logP ~2.0–3.0), improving membrane permeability .
  • Aryl-carboxamides : DFT studies suggest electron-withdrawing substituents enhance binding to soluble epoxide hydrolase (sEH) by stabilizing charge-transfer interactions .

Limitations and Opportunities

  • Target Compound : Absence of explicit bioactivity data limits therapeutic profiling. Structural optimization (e.g., replacing the methyl carboxylate with a bioisostere) could improve solubility.
  • Tetrahydroquinazolines : Narrow-spectrum activity; synergy with existing antitubercular drugs remains unexplored .

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which facilitates the formation of the tetrahydroquinazoline core . Additionally, alkylation of intermediates (e.g., methyl chloroacetate with ambident nucleophiles) in DMF/acetone with K₂CO₃ yields regioisomeric products, requiring careful optimization of solvent and catalyst conditions . For coupling reactions, triethylamine in ethanol under UV irradiation with TEAA as a catalyst has been effective for analogous systems .

Q. How can researchers characterize its structural features?

X-ray crystallography is critical for resolving hydrogen-bonding patterns (e.g., N–H···O and C–H···O interactions) and crystal packing . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments and substituent connectivity, particularly for thioxo and carbonyl groups .
  • HPLC : For purity assessment and separation of regioisomers, using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening approaches are appropriate?

Antimicrobial activity against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) can be evaluated using disk diffusion or microdilution assays. Moderate activity in related tetrahydroquinazoline derivatives suggests prioritizing MIC (Minimum Inhibitory Concentration) testing .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the tetrahydroquinazoline core?

The palladium-catalyzed reductive cyclization involves nitro group reduction to an amine, followed by intramolecular cyclization via CO insertion. Site-selective cyclocondensation of diaminoquinoline intermediates with α-acetyl-N-arylhydrazonoyl chlorides under basic conditions forms the pyrido[2,3-f]quinoxaline moiety . Mechanistic studies (e.g., isotopic labeling) are recommended to confirm intermediates.

Q. How can structure-activity relationships (SAR) be established?

Modify substituents (e.g., methyl, ethoxy, carboxylate groups) and evaluate impacts on bioactivity. For example:

  • Quinoline ring substitutions : Replace 3,4-dihydroquinoline with fluorinated analogs to assess antimicrobial potency .
  • Side-chain variations : Introduce bulkier alkyl groups to study steric effects on target binding .
    Dose-response assays and molecular docking (e.g., against DNA gyrase) can validate SAR hypotheses.

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, inoculum size) or strain-specific resistance. Mitigation strategies include:

  • Standardized protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing .
  • Statistical validation : Apply ANOVA to compare replicate data and identify outliers.

Q. What strategies optimize the synthetic route for higher yields?

  • Catalyst screening : Test Pd/C, Pd(OAc)₂, or ligand-assisted systems to improve cyclization efficiency .
  • Solvent optimization : Replace DMF with ionic liquids to enhance regioselectivity during alkylation .
  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps .

Q. How to analyze hydrogen-bonding networks in crystal structures?

Use single-crystal X-ray diffraction data to map intermolecular interactions. Software like Mercury (CCDC) can visualize packing motifs and quantify bond lengths/angles. For example, N–H···O bonds stabilize layered architectures in tetrahydroquinazoline derivatives .

Q. What advanced purification techniques are suitable?

  • Preparative HPLC : Separate regioisomers using chiral columns (e.g., Chiralpak IA) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water gradients) for high-purity crystals .

Q. Methodological Notes

  • Data Reproducibility : Cross-validate spectral data with PubChem entries (e.g., InChIKey: WVUBQSPZFRBRNV) .
  • Safety : Refer to SDS guidelines for handling tetrahydroquinazoline intermediates (e.g., ethyl 6-decoxy-7-ethoxy derivatives) .

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